molecular formula C13H20N4O B1399458 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide CAS No. 1316217-55-6

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

Cat. No.: B1399458
CAS No.: 1316217-55-6
M. Wt: 248.32 g/mol
InChI Key: XLKWXUDLBSMKKF-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is formed through cyclization reactions.

    Substitution with Piperidine: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions.

    Attachment of the Propanamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially yielding reduced pyrimidine or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced pyrimidine or amine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate signal transduction pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

    3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide: Unique due to its specific substitution pattern and potential biological activities.

    Paliperidone: A similar compound with a piperidine and pyrimidine structure, used as an antipsychotic agent.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another related compound with applications in cancer therapy.

Uniqueness: this compound stands out due to its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXUDLBSMKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 2
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 3
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 4
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 6
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

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